molecular formula C20H18BrN5O2 B2442090 N-(4-bromophenyl)-2-[4-oxo-1-(propan-2-yl)[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl]acetamide CAS No. 1260951-50-5

N-(4-bromophenyl)-2-[4-oxo-1-(propan-2-yl)[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl]acetamide

カタログ番号: B2442090
CAS番号: 1260951-50-5
分子量: 440.301
InChIキー: ONUUOQUFQLLSQZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-bromophenyl)-2-[4-oxo-1-(propan-2-yl)[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl]acetamide is a useful research compound. Its molecular formula is C20H18BrN5O2 and its molecular weight is 440.301. The purity is usually 95%.
BenchChem offers high-quality N-(4-bromophenyl)-2-[4-oxo-1-(propan-2-yl)[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-bromophenyl)-2-[4-oxo-1-(propan-2-yl)[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

N-(4-bromophenyl)-2-(4-oxo-1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrN5O2/c1-12(2)18-23-24-19-20(28)25(15-5-3-4-6-16(15)26(18)19)11-17(27)22-14-9-7-13(21)8-10-14/h3-10,12H,11H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONUUOQUFQLLSQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(4-bromophenyl)-2-[4-oxo-1-(propan-2-yl)[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of neuropharmacology and anti-parasitic therapy. This article consolidates various research findings on its biological activity, including its mechanisms of action, efficacy in different models, and potential therapeutic applications.

  • Molecular Formula : C20_{20}H18_{18}BrN5_5O2_2
  • Molecular Weight : 440.3 g/mol
  • CAS Number : 1260951-50-5

Research indicates that compounds within the quinoxaline family, including derivatives like N-(4-bromophenyl)-2-[4-oxo-1-(propan-2-yl)[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl]acetamide, exhibit significant interactions with adenosine receptors. Specifically:

  • Adenosine Receptor Binding : Many derivatives show high affinity for A1 and A2 receptors. For instance, certain analogs have demonstrated IC50_{50} values as low as 21 nM for A2 receptors, indicating strong binding capabilities that may influence neurotransmitter release and neuronal excitability .
  • Antidepressant Activity : In behavioral models such as the Porsolt's forced swim test, compounds from this class have shown a reduction in immobility time in rats, suggesting potential antidepressant effects . The optimal activity is associated with specific substitutions at various positions on the quinoxaline structure.

Biological Activity Data

CompoundTargetIC50_{50} (nM)Notes
128 (CP-66,713)A2 Receptor21High selectivity for A2 receptor
Various TriazoloquinoxalinesNTS (Schistosoma mansoni)≤0.31 µMEffective against larval stage
Nitroquinoxaline CompoundsAdult S. mansoniIC50_{50} ≤0.31 µMModerate worm burden reduction

1. Antiparasitic Activity

A study evaluated the effectiveness of several quinoxaline derivatives against Schistosoma mansoni. Among the tested compounds, some demonstrated over 70% lethality at concentrations as low as 10 µM against newly transformed schistosomula (NTS), while others showed promising results against adult worms with IC50_{50} values around 0.31 µM . However, the in vivo efficacy was moderate with a reduction in worm burden ranging from 9.3% to 46.3% when administered at a high dose .

2. Neuropharmacological Effects

In another investigation focusing on neuropharmacological properties, derivatives exhibited significant binding to adenosine receptors which are implicated in mood regulation and cognitive functions. The ability to modulate these receptors suggests potential use as rapid-acting antidepressants .

科学的研究の応用

Antiviral Activity

Research has indicated that compounds derived from the triazoloquinoxaline framework exhibit promising antiviral properties. Specifically, derivatives have shown effectiveness against the H5N1 avian influenza virus. In studies involving synthesized compounds similar to N-(4-bromophenyl)-2-[4-oxo-1-(propan-2-yl)[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl]acetamide, notable antiviral activity was observed through plaque reduction assays on Madin-Darby canine kidney cells .

Antibacterial Properties

The compound has also been evaluated for antibacterial activity. Specific derivatives have demonstrated effectiveness against various bacterial strains. For instance, compounds based on the triazoloquinoxaline structure have been synthesized and tested for their inhibitory effects on bacterial growth, showing potential as new antibacterial agents .

Anticancer Potential

The anticancer properties of N-(4-bromophenyl)-2-[4-oxo-1-(propan-2-yl)[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl]acetamide are particularly noteworthy. Recent studies have highlighted its cytotoxic effects on several cancer cell lines:

Cancer Type Cell Line Activity
Breast CancerMDA-MB-231Low micromolar cytotoxicity
Hepatocellular CarcinomaHepG2Potent DNA intercalation
Colorectal CancerHCT116Anti-proliferative effects

These studies suggest that the compound may act as a topoisomerase II inhibitor and induce apoptosis by affecting the cell cycle .

Synthesis and Mechanism of Action

The synthesis of N-(4-bromophenyl)-2-[4-oxo-1-(propan-2-yl)[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl]acetamide typically involves multi-step reactions that create the desired triazoloquinoxaline structure. The mechanism of action for its biological activities is believed to involve interactions with specific cellular targets that modulate pathways related to cell proliferation and survival.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-bromophenyl)-2-[4-oxo-1-(propan-2-yl)[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl]acetamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the cyclization of triazoloquinoxaline precursors. For example, and describe similar compounds synthesized via condensation of substituted quinoxalines with triazole intermediates under reflux conditions (e.g., using DMF as a solvent and K₂CO₃ as a base). Key steps include optimizing reaction temperatures (80–120°C) and purification via column chromatography with gradients of ethyl acetate/hexane .

Q. How is the compound characterized for structural confirmation and purity?

  • Methodological Answer : Characterization involves:

  • NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and ring fusion.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation (e.g., C₂₀H₁₈BrN₅O₂ expected m/z 448.06).
  • HPLC with UV detection (λ = 254 nm) to assess purity (>95%) using C18 columns and acetonitrile/water mobile phases .

Q. What in vitro assays are used for preliminary biological screening?

  • Methodological Answer :

  • Antibacterial activity : MIC (minimum inhibitory concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .
  • Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations, with IC₅₀ calculations .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound’s bioactivity?

  • Methodological Answer :

  • Modification of substituents : and highlight that bromine at the phenyl ring enhances lipophilicity and target binding, while isopropyl groups on the triazole improve metabolic stability.
  • Comparative assays : Synthesize analogs (e.g., replacing Br with Cl or F) and test against COX-2 (cyclooxygenase-2) or bacterial DNA gyrase to identify key pharmacophores. For example, fluorinated analogs in showed 2–3x higher COX-2 inhibition than non-halogenated derivatives .

Q. What experimental strategies resolve contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?

  • Methodological Answer :

  • Standardized protocols : Ensure consistent cell lines (e.g., ATCC-certified HeLa), serum-free media, and incubation times (48–72 hours).
  • Mechanistic validation : Use orthogonal assays (e.g., Western blotting for apoptosis markers like caspase-3) to confirm activity. For example, notes discrepancies in DNA gyrase inhibition assays resolved by using ATPase activity measurements .

Q. How can computational methods predict off-target interactions or toxicity?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to screen against human kinases (e.g., EGFR, VEGFR2) to assess selectivity.
  • ADMET prediction : SwissADME or ProTox-II to evaluate permeability (LogP < 5), cytochrome P450 inhibition, and hepatotoxicity. suggests benzyl-substituted analogs may exhibit higher hepatic clearance .

Q. What strategies improve solubility and bioavailability for in vivo studies?

  • Methodological Answer :

  • Prodrug design : Acetylate the acetamide group (e.g., ’s methoxybenzyl derivatives) to enhance aqueous solubility.
  • Nanoformulation : Encapsulate in PLGA nanoparticles (70–150 nm diameter) for sustained release, as described in for related quinoline derivatives .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。